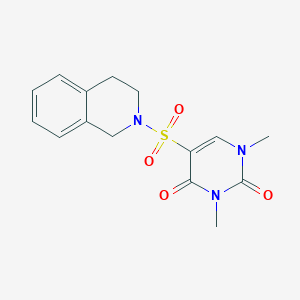
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it an important tool for investigating various biological processes.
Scientific Research Applications
Antimicrobial Applications
Research indicates that derivatives of the specified compound have been synthesized and evaluated for their antimicrobial activities. In a study by Faty, Rashed, and Youssef (2015), novel spiroisoquinoline and spiropyrido[4,3-d]-pyrimidine derivatives were synthesized and tested for antimicrobial efficacy. Some of these derivatives exhibited moderate activities against selected microbial species, showcasing the potential of such compounds in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Synthetic Methodologies
The compound and its derivatives have been utilized in the development of synthetic methodologies. Tsai et al. (2018) described the synthesis of novel isoquinolino[5,4-ab]phenanthridine derivatives through a Pictet–Spengler reaction, highlighting the compound's role in facilitating complex chemical synthesis and expanding the toolkit for constructing novel chemical entities (Tsai et al., 2018).
Antitumor and Antiviral Properties
Some derivatives of 5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione have shown promising antitumor and antiviral activities. Studies have explored their efficacy in inhibiting tumor growth and viral replication, suggesting potential therapeutic applications. For instance, Garcia Gancedo et al. (2005) investigated the antiviral action of a new drug derivative against herpes simplex type 2 (HSV-2) and adenovirus type 5 (Ad-5), demonstrating its potent antiviral capabilities (Garcia Gancedo et al., 2005).
Photophysical Properties and Sensing Applications
The compound's derivatives have been utilized in studies focused on photophysical properties and the development of novel sensors. Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor structures, exhibiting solid-state fluorescence and potential as colorimetric pH sensors. This research opens new avenues for developing materials with specific photophysical properties for sensing applications (Yan et al., 2017).
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-16-10-13(14(19)17(2)15(16)20)23(21,22)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGFATPNBXSPGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[2-acetyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2372763.png)
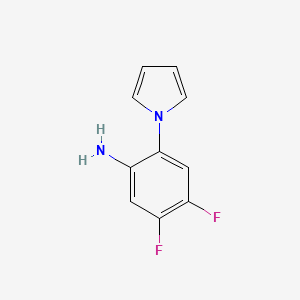
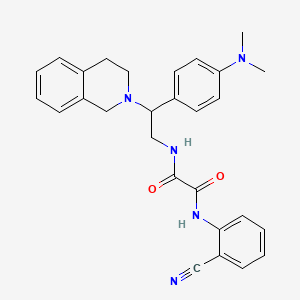
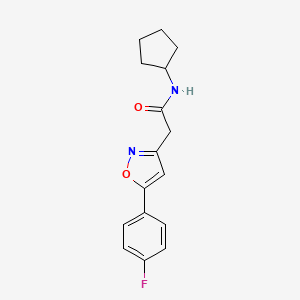
![2-{4-[2-(4-bromoanilino)-2-oxoethyl]-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl}-N-(4-methylphenyl)acetamide](/img/structure/B2372771.png)
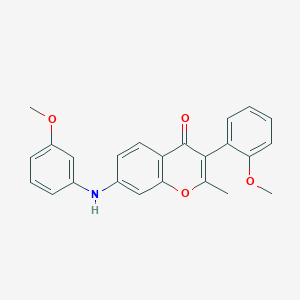
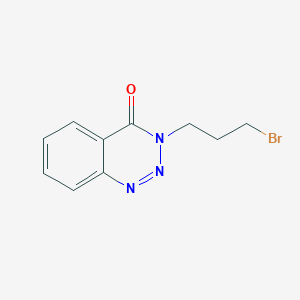
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2372777.png)
![N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2372780.png)
![3-(cyclohexylmethyl)-5-[(2,5-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2372781.png)
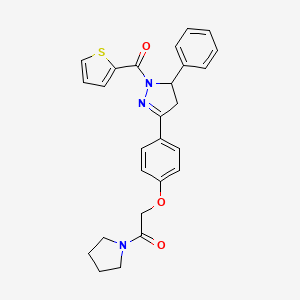
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2372783.png)
![N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2372784.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2372785.png)